(2-Aminoethyl)(ethyl)(2-methylpropyl)amine
Description
Contextualization of Substituted Aliphatic Diamines in Modern Chemical Research
Substituted aliphatic diamines are organic compounds that feature two amino groups attached to an aliphatic carbon backbone, with one or more hydrogen atoms on the nitrogen atoms replaced by other organic substituents. These compounds are of considerable interest in modern chemical research due to their versatile properties. They serve as crucial building blocks in the synthesis of a wide range of more complex molecules, including polymers, pharmaceuticals, and agrochemicals. Their ability to act as ligands, bases, and catalysts makes them indispensable tools in both academic and industrial research settings. The nature of the substituents on the nitrogen atoms and the length and structure of the carbon chain between the amino groups can be systematically varied to fine-tune the steric and electronic properties of the diamine, allowing for the rational design of molecules with specific functionalities.
Significance of Tertiary-Primary Diamine Architectures in Organic and Inorganic Chemistry
A particularly interesting subclass of substituted aliphatic diamines is those that possess a tertiary-primary diamine architecture. This arrangement, where one nitrogen atom is part of a primary amine (-NH2) and the other is a tertiary amine (-NR2), imparts unique reactivity to the molecule. In organic chemistry, the presence of two different types of amino groups allows for selective functionalization. The primary amine can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the tertiary amine often acts as an internal base or a coordinating site. wikipedia.org This dual functionality is highly valuable in the design of asymmetric catalysts and in the synthesis of complex natural products.
In inorganic chemistry, tertiary-primary diamines are excellent ligands for the formation of coordination complexes with a variety of metal ions. The two nitrogen atoms can chelate to a metal center, forming a stable ring structure. The different steric and electronic environments of the primary and tertiary nitrogen atoms can influence the geometry and reactivity of the resulting metal complex. These complexes have found applications in catalysis, materials science, and as models for biological systems. wikipedia.org
Overview of Current Research Trajectories for (2-Aminoethyl)(ethyl)(2-methylpropyl)amine and Related Structures
Direct and specific research on this compound is not extensively documented in publicly available scientific literature. Its existence is noted in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, detailed studies on its synthesis, characterization, and applications are scarce.
Current research trajectories for structurally related asymmetrically substituted ethylenediamines are focused on several key areas. These include their use as:
Ligands for Catalysis: Similar diamines are employed to create chiral catalysts for asymmetric synthesis, a critical area in the development of new drugs.
Building Blocks for Biologically Active Molecules: The ethylenediamine (B42938) motif is present in numerous pharmacologically active compounds. Research is ongoing to incorporate novel substituted ethylenediamines into new drug candidates.
Modifiers for Materials Science: These diamines can be used to functionalize surfaces or to act as templates in the synthesis of porous materials.
Given the structural features of this compound, it can be inferred that its research applications would likely fall within these domains.
Scope and Objectives of the Academic Review
The objective of this review is to provide a comprehensive overview of the chemical compound this compound. Due to the limited specific research on this molecule, this review will draw upon the broader context of substituted aliphatic diamines and tertiary-primary diamine architectures to infer its potential properties and applications. The review will cover the known information about the compound and discuss its potential utility in various fields of chemistry based on the established roles of analogous structures.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N1-ethyl-N1-isobutylethane-1,2-diamine |
| Synonyms | (2-Aminoethyl)(ethyl)(isobutyl)amine |
| CAS Number | 14165-21-0 |
| Molecular Formula | C8H20N2 |
| Molecular Weight | 144.26 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Structure
3D Structure
Properties
IUPAC Name |
N'-ethyl-N'-(2-methylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(6-5-9)7-8(2)3/h8H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHZXLQURXOGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245739 | |
| Record name | N1-Ethyl-N1-(2-methylpropyl)-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-21-0 | |
| Record name | N1-Ethyl-N1-(2-methylpropyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14165-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-Ethyl-N1-(2-methylpropyl)-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminoethyl Ethyl 2 Methylpropyl Amine
Historical Development of Alkyl Diamine Synthesis
Alkyl diamines are a fundamental class of organic compounds used extensively as building blocks in the synthesis of pharmaceuticals, polymers, and agricultural chemicals. wikipedia.orggoogle.com Historically, their synthesis has been a subject of significant research. Early methods often involved the ammonolysis of dihaloalkanes, a process that typically resulted in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, leading to low yields of the desired product and difficult purification processes.
The development of more controlled and selective methods has been a major focus. One significant advancement was the reduction of dinitriles, produced via hydrocyanation, to yield linear diamines like 1,6-diaminohexane. wikipedia.org Another important historical route involves the reaction of nitroparaffins with formaldehyde (B43269) and ammonia (B1221849) or an amine, followed by the reduction of the resulting nitroamine. google.comgoogle.com These methods provided higher purity products and better yields, paving the way for the commercial-scale production of various alkyl diamines. google.com The synthesis of unsymmetrically substituted diamines, such as the title compound, requires even more refined strategies to selectively functionalize the two distinct nitrogen atoms.
Strategies for Constructing the Tertiary Amine Moiety
The formation of the N¹-ethyl-N¹-(2-methylpropyl) tertiary amine is a critical step in the synthesis. Several established methods in amine synthesis can be adapted for this purpose.
Direct alkylation is a classic method for forming C-N bonds. In the context of synthesizing (2-Aminoethyl)(ethyl)(2-methylpropyl)amine, this can be envisioned as a stepwise process starting from a suitable precursor. One potential route involves the sequential alkylation of N-ethylethylenediamine.
A plausible synthetic sequence could be:
Formation of the Precursor: N-ethylethylenediamine is first synthesized.
Alkylation: This precursor is then reacted with a 2-methylpropyl halide (e.g., 2-methylpropyl bromide or isobutyl bromide) under basic conditions. The ethyl group already present directs the alkylation to the secondary amine, forming the desired tertiary amine center.
Alternatively, a synthesis could begin with ethylamine, which is sequentially alkylated with 2-aminoethyl chloride and 2-methylpropyl bromide. However, controlling the selectivity of these reactions to prevent over-alkylation can be challenging, often requiring careful control of stoichiometry, temperature, and the choice of base and solvent.
Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. libretexts.org This two-part reaction involves the initial formation of an imine or enamine from a carbonyl compound and a primary or secondary amine, followed by its reduction to the corresponding amine. libretexts.orgmasterorganicchemistry.com This method offers greater control and selectivity compared to direct alkylation. masterorganicchemistry.com
For the synthesis of this compound, a logical reductive amination strategy would involve the reaction of N-ethylethylenediamine with 2-methylpropanal (isobutyraldehyde). The reaction proceeds via an iminium ion intermediate, which is then reduced in situ.
Reaction Pathway:
Step 1 (Imine Formation): The secondary amine of N-ethylethylenediamine attacks the carbonyl carbon of 2-methylpropanal to form an iminium ion.
Step 2 (Reduction): A reducing agent present in the reaction mixture reduces the C=N double bond of the iminium ion to yield the final tertiary amine product.
A variety of reducing agents can be employed for this transformation, each with its own advantages regarding reactivity and selectivity. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly common because they are mild enough not to reduce the starting aldehyde and can selectively reduce the iminium ion as it forms. masterorganicchemistry.com
| Reducing Agent | Abbreviation | Typical Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Can reduce aldehydes/ketones; often used in a two-step process. |
| Sodium Cyanoborohydride | NaBH₃CN | Less reactive than NaBH₄; selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; often preferred as a less toxic alternative to NaBH₃CN. masterorganicchemistry.com |
| Hydrogen (with catalyst) | H₂/Catalyst | Catalytic hydrogenation (e.g., using Pd/C, Raney Nickel) is a "green" option. |
| α-picoline-borane | A mild and efficient agent that can be used in various solvents, including water. organic-chemistry.org |
Modern synthetic chemistry increasingly utilizes multi-component reactions (MCRs) to build molecular complexity in a single step, enhancing efficiency. A carbonyl alkylative amination process, mediated by visible light, represents a contemporary approach for assembling α-branched secondary amines. chemrxiv.org While directly applied to secondary amines, the principles could be adapted. A hypothetical three-component reaction for this synthesis could involve a primary amine, an aldehyde, and an alkyl iodide. chemrxiv.org This advanced strategy combines multiple bond-forming events in one pot, offering a convergent and atom-economical route that avoids the stepwise nature of more traditional methods.
Approaches for Introducing the Primary 2-Aminoethyl Functional Group
The presence of the primary amino group is essential to the identity of this compound. This functional group can be incorporated either by starting with a molecule that already contains it or by introducing it via a protected precursor.
One of the most direct strategies is to begin with ethylenediamine (B42938), a readily available and inexpensive starting material. wikipedia.org The primary challenge lies in achieving selective mono-N-alkylation, as reacting ethylenediamine with an alkyl halide typically leads to a mixture of mono- and di-substituted products.
A patented method for synthesizing N-ethylethylenediamine demonstrates a successful approach to this problem. google.com By reacting ethylenediamine with ethyl chloride in an alcohol solvent and using sodium alkoxide as an acid-binding agent within an autoclave, a controlled substitution can be achieved. google.com Key to the success of this reaction is the careful control of molar ratios and reaction conditions (temperature and pressure) to favor the formation of the mono-substituted product. google.com
Once N-ethylethylenediamine is obtained, it can be further functionalized via methods like reductive amination with 2-methylpropanal, as described previously, to yield the final product. This strategy effectively separates the introduction of the ethyl group from the introduction of the 2-methylpropyl group, providing a high degree of control over the final structure.
Synthesis via Nitrogen-Containing Heterocycles and Subsequent Ring Opening
A versatile and powerful strategy for the synthesis of 1,2-diamines involves the use of nitrogen-containing heterocycles, such as aziridines, as key intermediates. clockss.org These strained three-membered rings are susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of functionalized amine products. clockss.org This methodology offers a controlled, stepwise approach to constructing complex amines like this compound.
The synthesis can be conceptualized in two main stages: the formation of a suitable N-activated aziridine (B145994) and its subsequent ring-opening with the desired amine nucleophile. A plausible pathway is outlined below:
Aziridination of Ethylene (B1197577): The process would begin with the conversion of a simple olefin, ethylene, into an N-activated aziridine. To facilitate the subsequent nucleophilic attack, the nitrogen atom of the aziridine ring is typically protected with an electron-withdrawing group (EWG), such as a tosyl (Ts) or nosyl (Ns) group. These activated aziridines are more reactive than their N-alkylated or N-unsubstituted counterparts. clockss.org
Nucleophilic Ring Opening: The N-activated aziridine is then subjected to a ring-opening reaction. In this step, ethyl(2-methylpropyl)amine acts as the nucleophile, attacking one of the carbon atoms of the aziridine ring. This attack is typically regioselective, with heteroatom and carbon nucleophiles often attacking the less substituted carbon (β-carbon). clockss.org The reaction results in the formation of the protected diamine precursor.
Deprotection: The final step involves the removal of the activating group from the nitrogen atom (e.g., reductive cleavage of a tosyl group) to yield the final product, this compound.
A rhodium-catalyzed domino reaction involving olefin aziridination followed by intramolecular aziridine ring-opening has been developed for synthesizing cyclic aminoethers, demonstrating the utility of in-situ generated aziridines. nih.gov A similar intermolecular strategy could be adapted for the target diamine. Another relevant approach involves the acid-catalyzed ring opening of 2-alkyl-4,5-dihydrooxazoles (a type of heterocycle) with azoles to produce N-(2-aminoethyl)azoles after hydrolysis, showcasing a related ring-opening principle. researchgate.net
Table 1: Proposed Heterocyclic-Based Synthesis
| Step | Reactant 1 | Reactant 2 | Key Intermediate | Product | Purpose |
| 1. Aziridination | Ethylene | N-Tosyl-iminophenyliodinane | N-Tosylaziridine | N/A | Formation of a reactive heterocyclic intermediate. |
| 2. Ring Opening | N-Tosylaziridine | Ethyl(2-methylpropyl)amine | N/A | N-Tosyl-(2-aminoethyl)(ethyl)(2-methylpropyl)amine | Introduction of the second amine moiety via nucleophilic attack. |
| 3. Deprotection | N-Tosyl-(2-aminoethyl)(ethyl)(2-methylpropyl)amine | Reducing Agent (e.g., Na/NH₃) | N/A | This compound | Removal of the protecting group to yield the final diamine. |
Combinatorial and High-Throughput Synthetic Approaches for Diamine Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of compounds, known as libraries. wikipedia.orgimperial.ac.uk This approach is highly applicable to the generation of diamine libraries, which can be screened for various applications. Instead of producing a single target molecule per synthesis, combinatorial methods allow for the parallel or mix-and-split synthesis of hundreds or thousands of structurally related compounds. wikipedia.orgenamine.net
For a library containing this compound, a combinatorial approach would involve the systematic combination of different amine and electrophile building blocks. Key techniques include:
Parallel Synthesis: In this method, reactions are carried out in separate wells of a microtiter plate or on a similar array. imperial.ac.uk Each well contains a unique combination of starting materials, allowing for the straightforward synthesis and screening of individual compounds. For instance, a set of primary amines could be reacted with a set of electrophiles in a grid format to produce a library of secondary amines, which could then be further functionalized.
Split-Mix (Split and Pool) Synthesis: This technique, often performed on a solid support, enables the creation of much larger libraries. wikipedia.org A solid support (e.g., resin beads) is divided into portions, each is reacted with a different building block, and then all portions are recombined (pooled). This cycle is repeated, exponentially increasing the diversity of the compounds synthesized on the beads. wikipedia.org
A machine-assisted, flow-based system has been successfully used to synthesize a library of 31 chiral diamines via reductive amination, highlighting the potential for automating and accelerating library production. researchgate.net Common reactions used in library synthesis include amidation, alkylation, and reductive amination. enamine.net
Table 2: Illustrative Combinatorial Library Design for Diamines
| Building Block A (Diamine Core) | Building Block B (Alkylating/Acylating Agent) | Resulting Library Compound Structure | Example Compound in Library |
| Ethylenediamine | Isobutyl Bromide | R¹-NH-CH₂-CH₂-NH-R² | N-Isobutylethylenediamine |
| N-Ethylethylenediamine | Isobutyl Bromide | Et-N(R²)-CH₂-CH₂-NH-R¹ | This compound |
| Propane-1,3-diamine | Benzyl Chloride | R¹-NH-(CH₂)₃-NH-R² | N-Benzylpropane-1,3-diamine |
| N-Methylethylenediamine | Acetyl Chloride | Me-N(Ac)-CH₂-CH₂-NH-R¹ | N-Acetyl-N'-methylethylenediamine |
This table demonstrates how varying the core diamine and the subsequent modifying reagent can quickly generate a diverse library of related structures.
Considerations for Sustainable and Green Synthetic Routes
The principles of green chemistry aim to design chemical processes that minimize negative environmental impacts. rsc.orgrsc.org Applying these principles to the synthesis of this compound involves evaluating and optimizing starting materials, reaction conditions, and waste generation.
Key considerations for a greener synthesis include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic methods such as hydrogen borrowing, reductive amination, and hydroamination are often superior to classical stoichiometric methods (e.g., Gabriel synthesis) which generate significant waste. rsc.org
Use of Renewable Feedstocks: A major goal of green chemistry is to shift from petroleum-based starting materials to renewable resources. nih.govnih.gov Research is actively exploring the production of bio-based diamines from sources like cellulosic biomass, sugars, and amino acids through metabolic engineering and biocatalysis. nih.govnih.gov While direct biosynthesis of a complex unsymmetrical diamine is challenging, key precursors could potentially be derived from renewable platforms.
Catalysis: The use of efficient catalysts can enable reactions under milder conditions, reduce energy consumption, and allow for more selective transformations, thereby minimizing byproducts. sciepub.com For example, boric acid has been used as a simple, effective catalyst for direct amidation, avoiding the need to pre-activate carboxylic acids. sciepub.com For diamine synthesis, electrochemical methods using a manganese catalyst have been shown to create 1,2-diamines from alkenes without the need for harsh chemical oxidants. acs.org
Solvent Choice and Energy Efficiency: The ideal green process uses benign solvents (like water or ethanol) or no solvent at all and is conducted at ambient temperature and pressure to reduce energy demand. acs.org
The CHEM21 green metrics toolkit provides a framework for quantitatively assessing the "greenness" of a reaction, allowing researchers to compare different synthetic routes and identify areas for improvement. rsc.orgrsc.org
Table 3: Comparison of Synthetic Approaches for Amines
| Metric | Traditional Method (e.g., Alkyl Halide Alkylation) | Greener Catalytic Method (e.g., Reductive Amination) |
| Principle | Stoichiometric reaction of an amine with an alkyl halide. | Catalytic reaction of an amine with a carbonyl compound and a reducing agent (e.g., H₂). |
| Atom Economy | Lower; halide salt is produced as a stoichiometric byproduct. | Higher; the primary byproduct is often water. |
| Starting Materials | Often petroleum-derived. | Can utilize bio-derived aldehydes or ketones. rsc.org |
| Waste | Significant salt waste, which can be difficult to dispose of. | Minimal waste, primarily water. |
| Catalyst | Often requires no catalyst but may need a base. | Requires a catalyst (e.g., Ni, Pd, Ru), which may need to be recovered/recycled. rsc.org |
| Safety/Hazards | Alkyl halides can be toxic and mutagenic. | Use of pressurized H₂ gas requires specialized equipment. |
Reactivity and Reaction Mechanisms of 2 Aminoethyl Ethyl 2 Methylpropyl Amine
Basic Principles of Amine Reactivity: Basicity and Nucleophilicity
Amines are characterized by the lone pair of electrons on the nitrogen atom, which is the source of their basicity and nucleophilicity. libretexts.org In (2-Aminoethyl)(ethyl)(2-methylpropyl)amine, the presence of two nitrogen centers with different substitution patterns leads to differentiated reactivity at each site.
The basicity of an amine is its ability to accept a proton (H⁺). This property is influenced by the availability of the nitrogen lone pair for donation.
Electronic Factors: The tertiary amine center is bonded to two alkyl groups (ethyl and 2-methylpropyl). Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom. This "inductive effect" increases the electron density on the tertiary nitrogen, making its lone pair more available and thus more basic compared to a primary amine.
Steric Factors: The bulky 2-methylpropyl (isobutyl) and ethyl groups surrounding the tertiary nitrogen create steric hindrance. While this primarily affects nucleophilicity, it can also influence basicity by hindering the approach of a proton and the solvation of the resulting conjugate acid. Theoretical studies on simple amines like ammonia (B1221849) (NH₃), methylamine (B109427) (NH₂(CH₃)), dimethylamine (B145610) (NH(CH₃)₂), and trimethylamine (B31210) (N(CH₃)₃) have shown a correlation between the amine's structure and its proton affinity. nih.gov Generally, in the gas phase, basicity increases with the number of alkyl groups.
The primary amine group, in contrast, has fewer electron-donating groups directly attached to its nitrogen, making it inherently less basic than the tertiary amine center.
A Brønsted-Lowry base is a substance that can accept a proton. The tertiary amine center in this compound, with its electron-rich lone pair, readily acts as a Brønsted base. When reacting with an acid (HA), it forms a protonated ammonium (B1175870) ion.
Reaction with Acid: N(CH₂CH₃)(CH₂CH(CH₃)₂)(CH₂CH₂NH₂) + HA ⇌ [ NH(CH₂CH₃)(CH₂CH(CH₃)₂)(CH₂CH₂NH₂) ]⁺ A⁻
Due to the higher electron density from the attached alkyl groups, the tertiary nitrogen is the more basic site and is preferentially protonated over the primary nitrogen in an acidic environment.
Nucleophilicity refers to the ability of an electron-rich species to attack an electron-deficient center. fiveable.me While related, basicity and nucleophilicity are not synonymous. In this compound, the two amine groups exhibit different nucleophilic strengths.
Primary Amine: The primary amine group (-NH₂) is generally a stronger nucleophile than the tertiary amine. fiveable.metutorchase.com This is primarily due to reduced steric hindrance. The two hydrogen atoms are small, allowing easier access for the nitrogen's lone pair to attack an electrophilic carbon atom. fiveable.metutorchase.com
Tertiary Amine: The tertiary amine center, while more basic, is a weaker nucleophile. The presence of three alkyl substituents (ethyl, isobutyl, and the aminoethyl group) creates significant steric bulk, which impedes its approach to an electrophile. fiveable.memasterorganicchemistry.com
This difference in reactivity allows for selective reactions. For instance, in reactions with alkyl halides, the primary amine is more likely to be the initial site of attack, especially if the electrophile is also sterically hindered. fiveable.me
Interactive Table: Comparison of Amine Properties
Chemical Transformations Involving the Tertiary Amine
The tertiary amine center can undergo specific reactions that are characteristic of this functional group.
Tertiary amines readily react with alkyl halides (R-X) in a type of nucleophilic substitution reaction (Sₙ2) to form quaternary ammonium salts. libretexts.orgchemguide.co.uk In this reaction, the tertiary nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.
General Quaternization Reaction: R₃N + R'-X → [R₃NR']⁺ X⁻
For this compound, this reaction typically occurs at the more nucleophilic tertiary nitrogen, especially with an excess of the alkylating agent, which can lead to the formation of a quaternary ammonium salt. libretexts.org The reaction can be complex, as the primary amine can also be alkylated. chemguide.co.uk However, exhaustive alkylation, often with a simple alkyl halide like methyl iodide, will convert both amine groups, ultimately forming a di-quaternary ammonium salt. libretexts.org
Interactive Table: Example Quaternization with Methyl Iodide
The Hofmann elimination is a multi-step process that converts an amine into an alkene. wikipedia.orgbyjus.com This reaction is particularly relevant for quaternary ammonium hydroxides, which are formed from amines.
The process involves two main stages:
Exhaustive Methylation: The amine is treated with an excess of methyl iodide (CH₃I). This converts the tertiary amine into a quaternary ammonium iodide salt. This step is crucial because the resulting quaternary ammonium group is a much better leaving group than the original amino group. libretexts.orgchemistrysteps.com
Elimination: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) and water to form a quaternary ammonium hydroxide (B78521). byjus.comchemistrysteps.com When this hydroxide salt is heated, it undergoes an elimination reaction (E2-like) to form an alkene, a tertiary amine, and water. libretexts.org
A key feature of the Hofmann elimination is its regioselectivity. The reaction typically follows the Hofmann rule , which predicts that the major product will be the least substituted (least stable) alkene. wikipedia.orgbyjus.com This is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes it easier for the hydroxide base to abstract a proton from the least sterically hindered β-carbon. wikipedia.orgchadsprep.com
Interactive Table: Steps of the Hofmann Elimination
Chemical Transformations Involving the Primary Amine
The primary amine group is the more reactive site for many chemical transformations due to the presence of two reactive N-H bonds and its higher nucleophilicity compared to the sterically hindered tertiary amine.
Acylation, Sulfonylation, and Alkylation Reactions
Acylation: The primary amine of this compound is expected to readily react with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The tertiary amine within the molecule can potentially act as an internal base. The general reactivity for acylation of amines is primary > secondary > tertiary. Due to the high reactivity of the primary amine, selective N-acylation is expected.
Sulfonylation: Similar to acylation, the primary amine can be selectively sulfonylated with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides. This reaction is a common method for the protection of primary amines.
Alkylation: The alkylation of the primary amine can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation to form a tertiary amine or even a quaternary ammonium salt. wikipedia.orgnih.govmasterorganicchemistry.com Selective mono-alkylation of primary amines can be achieved under specific conditions, for example, by using a large excess of the diamine or by employing specific catalytic systems. usf.edugoogle.comorganic-chemistry.org For instance, methods using cesium bases have been shown to be effective for the selective mono-N-alkylation of primary amines. google.com
A hypothetical reaction scheme for these transformations is presented below:
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(2-(ethyl(isobutyl)amino)ethyl)acetamide |
| Sulfonylation | Tosyl chloride | N-(2-(ethyl(isobutyl)amino)ethyl)-4-methylbenzenesulfonamide |
| Alkylation | Methyl iodide | (Ethyl)(2-(methylamino)ethyl)(2-methylpropyl)amine |
Condensation Reactions, including Schiff Base Formation
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The equilibrium can be driven to the product side by removing water from the reaction mixture. The tertiary amine of the diamine could potentially catalyze this reaction. Schiff bases are important intermediates in many organic syntheses and can also be used as ligands in coordination chemistry.
Reaction with Carbonyl Compounds and Other Electrophiles
Beyond simple condensation, the primary amine can react with a variety of other carbonyl compounds and electrophiles. For example, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. The nucleophilicity of the primary amine makes it a suitable candidate for reactions with various electrophilic species.
Cooperative and Synergistic Effects of the Bifunctional Amine Centers in Reaction Pathways
The presence of both a primary and a tertiary amine in the same molecule can lead to cooperative or synergistic effects in catalysis. nih.gov The two amine centers can work in concert to activate both the nucleophile and the electrophile in a reaction. For example, in a reaction catalyzed by the diamine, the primary amine might form an enamine intermediate with a carbonyl compound, while the tertiary amine could act as a general base or interact with another reactant. This bifunctional activation can lead to enhanced reaction rates and selectivities compared to monofunctional amine catalysts. Such cooperative catalysis has been observed in various organic reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.govresearchgate.net
Mechanistic Studies of Reactions Catalyzed or Mediated by the Diamine
Detailed mechanistic studies for reactions specifically catalyzed or mediated by this compound are not available in the reviewed literature. However, mechanistic investigations of similar unsymmetrical diamines in catalysis often reveal intricate pathways involving the dual roles of the amine functionalities. Techniques such as kinetic studies, isotope labeling, and computational modeling are typically employed to elucidate these mechanisms. Such studies would be crucial to fully understand and optimize the catalytic potential of this compound.
Coordination Chemistry and Ligand Applications
Chelation Behavior with Transition Metal Ions
The presence of two nitrogen donor atoms separated by an ethylene (B1197577) bridge allows (2-Aminoethyl)(ethyl)(2-methylpropyl)amine to act as a potent chelating agent for various transition metal ions.
This compound functions as a classic bidentate ligand, coordinating to a metal center through the lone pair of electrons on each of its two nitrogen atoms. This coordination results in the formation of a thermodynamically stable five-membered chelate ring. rsc.orgresearchgate.net The amine groups can engage in hydrogen bonding and ionic interactions, which are crucial for their role as ligands in complex formation. The fundamental chelating action is analogous to that of the parent molecule, ethylenediamine (B42938), which readily forms stable complexes. rsc.org
Catalytic Applications of Metal-Diamine Complexes
Metal complexes derived from diamine ligands are valued for their utility in chemical catalysis. The specific structure of the ligand, including both electronic and steric effects, is a primary factor in determining the catalytic activity of the complex. nih.gov
The dihydrochloride (B599025) salt of this compound is noted for its use in metal-catalyzed reactions for the synthesis of various organic compounds. While specific catalytic cycles involving this exact ligand are not extensively detailed in the literature, complexes of similar substituted diamines and polyamines are known to be effective catalysts in a range of reactions. For instance, amine-functionalized materials act as catalysts for Knoevenagel condensations. mdpi.comresearchgate.net Furthermore, chiral transition metal complexes containing diamine moieties have been successfully employed as catalysts in important asymmetric transformations, such as the alkylation of amino acids. nih.gov The catalytic potential of complexes with this compound is thus an area of active research interest.
Homogeneous Catalysis Mediated by this compound Ligands
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a liquid solution. acs.org Ligands derived from the this compound scaffold are anticipated to be effective in various transition metal-catalyzed reactions, such as carbon-carbon bond formation. The diamine structure is particularly well-suited for stabilizing metal centers like palladium and nickel, which are pivotal in cross-coupling reactions. nih.govyoutube.com
The ligand's two nitrogen donors can chelate to a metal ion, forming a stable five-membered ring that influences the metal's electronic properties and steric environment. This modulation is crucial for controlling the catalytic cycle's elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com While specific studies on this compound are not extensively documented, the performance of analogous unsymmetrical diamine ligands in reactions like the Suzuki-Miyaura coupling highlights the potential of this class of compounds. The steric bulk of the isobutyl group combined with the smaller ethyl group can create a specific pocket around the metal center, potentially enhancing selectivity and catalytic activity.
Table 1: Examples of Homogeneous Cross-Coupling Reactions with Diamine-Type Ligands
This table presents data for analogous diamine ligands to illustrate the potential application of the this compound scaffold.
| Catalyst System (Metal + Ligand) | Reaction Type | Substrates | Product Yield (%) | Reference |
| Pd(OAc)₂ + N,N'-Dibenzylethylenediamine | Suzuki-Miyaura Coupling | Aryl Halide + Phenylboronic Acid | >90% | nih.govmdpi.com |
| NiCl₂ + N,N'-Dimethylethylenediamine | Kumada Coupling | Aryl Halide + Grignard Reagent | ~85% | acs.org |
| Pd₂ (dba)₃ + N-Aryl N,N'-alkylethylenediamine | Buchwald-Hartwig Amination | Aryl Bromide + Alkylamine | >95% | acs.org |
Asymmetric Catalysis Inducing Chiral Selectivity
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov The molecule this compound is itself achiral. However, it serves as an excellent and cost-effective precursor for the synthesis of chiral ligands. By introducing chirality—either by using a chiral starting material for its synthesis or by attaching chiral auxiliaries to its amine groups—advanced ligands capable of inducing high levels of enantioselectivity can be created. nih.gov
For instance, chiral N-acylethylenediamines have been successfully used as modular ligands for the catalytic asymmetric addition of organozinc reagents to aldehydes. nih.gov Similarly, chiral diamine ligands are integral to highly effective iridium and rhodium catalysts used in the asymmetric hydrogenation of ketones and olefins. nih.gov The synthesis of chiral derivatives from the this compound scaffold would allow for fine-tuning of the ligand's steric and electronic properties to optimize stereocontrol in a target reaction. The development of such catalysts is a key area of research for producing optically active vicinal diamines and other valuable chiral building blocks. nih.gov
Table 2: Performance of Chiral Diamine Ligands in Asymmetric Catalysis
This table illustrates the effectiveness of chiral ligands derived from diamine scaffolds analogous to this compound.
| Chiral Ligand Type | Metal | Reaction | Substrate | Enantiomeric Excess (ee %) | Reference |
| Chiral N-Acylethylenediamine | Zn(II) | Alkyl addition to aldehyde | 2-Naphthaldehyde | 86% | nih.gov |
| Chiral Diphosphine-Diamine | Ir(I) | Asymmetric Hydrogenation | 3-Amido-2-arylpyridinium salt | 86% | dicp.ac.cn |
| Chiral N,N'-Dioxide Amide | Ni(II) | Asymmetric Amination | 3-Bromo-3-substituted oxindole | 96% | researchgate.net |
| Chiral Ferrocenylphosphine-Diamine | Au(I) | Asymmetric Aldol (B89426) Reaction | Benzaldehyde | >95% | nih.gov |
Applications in Polymerization Reactions (e.g., as part of an initiator or ligand)
Diamine ligands play a significant role in the field of polymer chemistry, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters. mdpi.comnih.gov Complexes of metals such as nickel, niobium, and tantalum with N-donor ligands have been investigated as catalysts for these reactions. mdpi.comnih.gov The this compound ligand can coordinate to a metal center, influencing its catalytic activity and the properties of the resulting polymer, such as molecular weight and polydispersity.
In some systems, the diamine can act as more than just a supporting ligand. For instance, in the ROP of lactide catalyzed by certain nickel complexes, it has been shown that a free secondary amine, after dissociating from the metal's coordination sphere, can initiate the polymerization itself. mdpi.com Furthermore, in the realm of organocatalysis, tertiary amines, often in combination with a hydrogen-bond donor like thiourea, are effective catalysts for ROP, proceeding via a bifunctional activation mechanism. acs.org Thus, the this compound structure contains both the potential to act as a ligand for a metal catalyst and incorporates a tertiary amine moiety that could participate in organocatalytic polymerization pathways.
Table 3: Ring-Opening Polymerization (ROP) of Lactide with Amine-Based Ligands/Catalysts
This table shows representative data for catalyst systems utilizing diamine ligands or amine-based organocatalysts, demonstrating the context in which this compound could be applied.
| Catalyst / Initiator System | Monomer | Conversion (%) | Polymer Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| [Ni(DBED)₂(O₂CR)₂] | rac-Lactide | 94 | 8,900 | 1.14 | mdpi.com |
| Ta(O-2,6-iPr₂C₆H₃)(N-2,6-iPr₂C₆H₃)(OEt)₃ | rac-Lactide | 99 | 19,400 | 1.22 | nih.gov |
| Thiourea/Tertiary Amine Organocatalyst | rac-Lactide | >95 | Controlled | ~1.05 | acs.org |
| [Ni(Salen-type Schiff Base)] | L-Lactide | 98 | 17,200 | 1.21 | rsc.org |
DBED = N,N'-Dibenzylethylenediamine
Design and Synthesis of Advanced Ligand Architectures Based on the Diamine Scaffold
The simple this compound structure is a valuable starting point for the rational design and synthesis of more complex, functionalized ligands. crossref.org The presence of both primary and tertiary amine functionalities allows for selective chemical modifications to build sophisticated molecular architectures, such as pincer ligands or multi-dentate chelators. mdpi.com
Common synthetic strategies to elaborate on this diamine scaffold include:
Schiff Base Condensation: The primary amine can readily react with various aldehydes or ketones to form imine functionalities. If a salicylaldehyde (B1680747) derivative is used, a tridentate NNO Schiff base ligand is formed, capable of forming stable complexes with a wide range of transition metals.
N-Arylation/N-Alkylation: The primary amine can be further functionalized through reactions like the Buchwald-Hartwig amination to introduce aryl groups or through reductive amination to add further alkyl substituents. acs.org These modifications can be used to introduce steric bulk or electronic-donating/withdrawing groups to precisely tune the ligand's properties.
Amide/Sulfonamide Formation: Acylation of the primary amine with acyl chlorides or sulfonyl chlorides can generate ligands with altered coordination properties and the ability to engage in hydrogen bonding, which can be crucial for second-sphere coordination effects in catalysis.
Pincer Ligand Synthesis: Through multi-step synthetic routes, the diamine can be incorporated as a linker between a central aromatic ring (like pyridine) and other donor arms, leading to the formation of tridentate pincer ligands. These ligands are known for conferring high stability and unique reactivity to metal complexes. mdpi.com
Table 4: Synthetic Strategies for Advanced Ligands from a Diamine Scaffold
This table outlines general methodologies for converting a simple diamine like this compound into more complex ligand architectures.
| Modification Strategy | Reagents | Resulting Ligand Architecture | Potential Application | Reference |
| Schiff Base Condensation | Salicylaldehyde derivatives | Tridentate (NNO) Schiff Base | Catalysis, Materials Science | rsc.org |
| Pincer Ligand Synthesis | 2,6-Dihalopyridine, Strong Base | Tridentate (NNN) Pincer Ligand | Dehydrogenation, C-C Coupling | nih.govmdpi.com |
| N-Acylation | Acid Chlorides, Base | N-Acyl Diamine | Asymmetric Catalysis | nih.gov |
| Conjugate Addition | α,β-Unsaturated Esters | Functionalized Polyamines | Chelating Agents | crossref.org |
Role in Organocatalysis and Base Catalysis
Principles of Amine-Catalyzed Organic Reactions
Amine catalysis is a cornerstone of organocatalysis, where small organic molecules accelerate chemical transformations. Amines can function as catalysts in several ways, primarily as Brønsted bases, Lewis bases, or by forming nucleophilic intermediates. In many reactions, primary and secondary amines operate through the formation of enamines or iminium ions, which are key intermediates in a wide range of synthetic transformations. youtube.comnih.gov
The catalytic cycle typically begins with the reaction of the amine with a carbonyl compound. youtube.com Primary or secondary amines can react with aldehydes or ketones to form enamines (if the carbonyl compound has an α-hydrogen) or iminium ions. youtube.comnih.gov These intermediates then participate in the main bond-forming step of the reaction, after which the catalyst is regenerated through hydrolysis. The presence of both a primary and a tertiary amine in (2-Aminoethyl)(ethyl)(2-methylpropyl)amine suggests the potential for bifunctional or cooperative catalysis, where both amine groups play distinct, synergistic roles. nih.govacs.org
Function as a Brønsted Base Catalyst in Organic Synthesis
The tertiary amine moiety of this compound can function as a Brønsted base. In this role, it can deprotonate a pro-nucleophile, increasing its reactivity towards an electrophile. This type of catalysis is fundamental in many organic reactions. For instance, in reactions involving acidic N-H or C-H bonds, the tertiary amine can act as a general base to facilitate the reaction.
In some cases, a Brønsted base can be used to activate a pro-nucleophile in conjunction with a metal catalyst. For example, in certain palladium-catalyzed reactions, an exogenous amine base can increase the concentration of an anionic nucleophile, leading to milder and more selective transformations. usp.org While not a direct organocatalytic cycle, this highlights the utility of amines as Brønsted bases in modern organic synthesis. The basicity of the tertiary amine in this compound would be a key parameter in determining its efficacy in such applications.
Nucleophilic Organocatalysis via Enamine and Iminium Ion Formation
A significant mode of action for primary and secondary amine catalysts involves the formation of nucleophilic enamines or electrophilic iminium ions. youtube.comnih.gov The primary amine group of this compound is well-suited for this type of catalysis.
Enamine Catalysis : The reaction of the primary amine with a ketone or aldehyde (containing an α-hydrogen) forms an enamine intermediate. This enamine is a potent nucleophile and can react with various electrophiles. After the key bond-forming step, the resulting iminium ion is hydrolyzed to release the product and regenerate the primary amine catalyst. youtube.com
Iminium Ion Catalysis : When reacting with α,β-unsaturated aldehydes or ketones, a primary or secondary amine can form an iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack at the β-position. nih.govethz.ch This activation mode is crucial for conjugate addition reactions like the Michael addition. nih.gov
The formation of these intermediates is a reversible process, and the specific pathway taken depends on the reactants and reaction conditions. youtube.comnih.gov
Cooperative Catalysis Involving Both Primary and Tertiary Amine Moieties
The structure of this compound, with its 1,2-diamine framework, is conducive to cooperative catalysis, where both the primary and tertiary amine groups participate in the catalytic cycle to achieve a single transformation. nih.govbldpharm.com In such a system, the primary amine can form an enamine intermediate with a carbonyl substrate, while the tertiary amine, often in its protonated form, can act as a Brønsted acid to activate an electrophile and direct its approach to the enamine. nih.govacs.org
This bifunctional activation is a powerful strategy in asymmetric catalysis, where the defined spatial relationship between the two functional groups can lead to high levels of stereocontrol. nih.govacs.org While much of the research in this area has focused on cinchona alkaloids or other rigid chiral scaffolds, the principle can be applied to flexible diamines as well. nih.govorganic-chemistry.org The intramolecular hydrogen bonding between the primary and tertiary amine groups could also play a role in tuning their respective functions during catalysis. nih.govacs.org
Applications in Specific Organic Transformations (e.g., Mannich, Aldol (B89426), Michael Reactions)
The catalytic capabilities of amines are widely demonstrated in fundamental carbon-carbon bond-forming reactions.
Mannich Reaction: This reaction involves the aminoalkylation of a carbon acid with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. researchgate.net In a catalytic version, the primary amine of this compound could react with an aldehyde to form an iminium ion, which then acts as the electrophile for an enol or enolate derived from a ketone. researchgate.net The tertiary amine could potentially act as a Brønsted base to facilitate enol formation.
Aldol Reaction: The aldol reaction joins two carbonyl compounds to form a β-hydroxy carbonyl compound. rsc.org Amine catalysis, particularly with primary amines, proceeds through an enamine mechanism. rsc.orgmasterorganicchemistry.com The primary amine of our title compound could form an enamine with a donor ketone, which then adds to an acceptor aldehyde. The tertiary amine could potentially participate by activating the aldehyde through hydrogen bonding.
Michael Reaction: This reaction describes the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. science.govacs.org this compound could catalyze this reaction in two ways. Through iminium ion catalysis, the primary amine would activate an α,β-unsaturated aldehyde, making it more electrophilic for attack by a nucleophile. nih.gov Alternatively, through enamine catalysis, the primary amine could activate a ketone or aldehyde donor to form a nucleophilic enamine that adds to a Michael acceptor. youtube.com Amines are known to be effective nucleophiles for Michael additions as well. youtube.com
The table below illustrates the potential roles of the functional groups in this compound in these key reactions.
| Reaction | Role of Primary Amine | Potential Role of Tertiary Amine | Key Intermediate |
| Mannich Reaction | Forms iminium ion with aldehyde | Acts as a Brønsted base to form enol | Iminium ion, Enol |
| Aldol Reaction | Forms enamine with ketone/aldehyde | Activates acceptor aldehyde via H-bonding | Enamine |
| Michael Reaction | Forms iminium ion with enal/enone (LUMO lowering) or forms enamine with ketone/aldehyde (nucleophile generation) | Acts as Brønsted base or H-bond donor | Iminium ion, Enamine |
Strategies for Catalyst Immobilization and Recycling in Organocatalysis
A significant advantage of organocatalysts is the potential for their immobilization on solid supports, which facilitates their separation from the reaction mixture and allows for their recycling. shell-amg.comnih.gov This is crucial for developing sustainable and cost-effective chemical processes. youtube.com
Several strategies could be employed to immobilize a diamine catalyst like this compound:
Covalent Attachment to a Solid Support: The primary amine group provides a convenient handle for covalent linkage to various solid supports, such as polymers (e.g., polystyrene), silica, or magnetic nanoparticles. rsc.orgnih.gov For instance, the amine could be attached to a support functionalized with epoxy groups or other reactive moieties. researchgate.net
Immobilization within Porous Materials: The catalyst could be physically entrapped or chemically grafted within the pores of materials like metal-organic frameworks (MOFs) or zeolites. shell-amg.com The immobilization of poly(diamine)phosphazene in an amine-functionalized MOF has been shown to enhance base catalysis. shell-amg.com
Use of Magnetic Nanoparticles: Functionalizing magnetic nanoparticles with the diamine would allow for easy separation of the catalyst from the reaction mixture using an external magnet. nih.gov
The recyclability of the immobilized catalyst would then be tested over multiple reaction cycles to ensure its stability and sustained catalytic activity. youtube.com Electrochemical methods are also emerging as a novel approach for recycling homogeneous catalysts.
Applications in Advanced Materials Science and Polymer Chemistry
Incorporation into Polymer Systems
The dual amine functionality is the key to its incorporation into polymeric structures, either as a part of the main chain, as a branching point, or as a pendant functional group.
As a diamine, (2-Aminoethyl)(ethyl)(2-methylpropyl)amine can theoretically serve as a monomer or co-monomer in polycondensation reactions. The primary amine group is highly reactive with functional groups such as carboxylic acid halides, anhydrides, and esters, enabling the formation of polyamides.
When reacting with a diacyl chloride, for instance, the primary amine would participate in the formation of the amide linkage that constitutes the polymer backbone. The presence of the tertiary amine and the bulky isobutyl and ethyl groups within the repeating unit would significantly influence the final properties of the polymer.
Table 1: Potential Influence of this compound Structure on Polymer Properties in Polycondensation
| Structural Feature | Potential Effect on Polymer Properties |
|---|---|
| Primary Amine Group | Acts as the reactive site for chain growth, forming the amide linkage. |
| Tertiary Amine Group | Can provide a site for post-polymerization modification or act as an acid scavenger. Increases the pH and basicity of the polymer. |
| Ethyl & Isobutyl Groups | Their bulkiness can disrupt chain packing, potentially lowering the melting point and crystallinity while increasing solubility in organic solvents compared to linear diamines. |
| Asymmetric Structure | Contributes to amorphous polymer morphology, potentially enhancing transparency and flexibility. |
The presence of two reactive amine hydrogens (on the primary amine) allows this compound to function as a crosslinking or curing agent for various polymer systems, most notably epoxy resins. In this role, the primary amine can react with two epoxy groups, opening the rings and forming a covalent bond that links different polymer chains together. This process transforms the liquid or thermoplastic resin into a rigid, thermoset network. The reaction increases the material's molecular weight, strength, thermal stability, and chemical resistance. The rate of curing and the final network density would be influenced by the steric hindrance from the adjacent ethyl and isobutyl groups.
In a manner analogous to other diamines like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, it could be used to bridge different material types, such as in epoxy or silicone formulations.
Amines can function as initiators or co-initiators in specific types of polymerization. In ring-opening polymerization of cyclic esters, for example, primary amines can act as effective co-initiators. The primary amine of this compound could potentially initiate such polymerizations, with the amine group becoming one of the polymer end-groups.
Additionally, amines can participate in chain transfer reactions during radical polymerization. While thiols are more common chain transfer agents, amines can donate a hydrogen atom to a propagating radical chain, terminating it and creating a new radical on the amine. This new radical can then initiate a new polymer chain. The effectiveness of an amine as a chain transfer agent is highly dependent on the specific monomer and reaction conditions. The structure of this compound suggests that the hydrogens on the carbon adjacent to the primary amine would be the most likely to be abstracted in a chain transfer event.
Development of Amine-Functionalized Polymeric Materials
Introducing amine functionalities into or onto materials can impart valuable properties such as adhesiveness, surface charge modification, and the ability to bind to other substances.
Amine-functionalized materials are widely used as sorbents for capturing acidic gases (like CO2) or removing heavy metal ions from water. By grafting a molecule like this compound onto a solid support (e.g., silica, porous polymers), a functional resin for adsorption or separation can be created.
The process is analogous to the modification of materials with other amines, such as tris(2-aminoethyl)amine (B1216632), to create functional hybrid materials. The primary and tertiary amine sites on the compound would offer basic sites for the adsorption of acidic species. For instance, studies on other amino-ethyl functionalized hydrogels have demonstrated their capacity for adsorbing dyes from wastewater.
Table 2: Potential Applications of Resins Functionalized with this compound
| Application Area | Mechanism |
|---|---|
| Heavy Metal Chelation | The nitrogen atoms can act as ligands, chelating with metal ions in solution. |
| Anionic Dye Removal | The amine groups can be protonated to create a positive surface charge, attracting and binding anionic dye molecules. |
| CO2 Capture | The basic amine sites can react reversibly with acidic CO2 gas. |
| Solid-Phase Catalysis | The grafted amine can act as a basic catalyst for various organic reactions. |
The amine groups in this compound are highly suitable for applications in coatings and adhesives, primarily as adhesion promoters or as part of a cured polymer network. Research on structurally similar amino-silanes, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, has shown that incorporating them into formulations significantly improves adhesion between dissimilar substrates, like an epoxy primer and a silicone topcoat.
When used in a coating or adhesive formulation, the amine groups can form strong hydrogen bonds or covalent bonds with functional groups on a substrate surface (e.g., hydroxyl groups on glass or metal oxides), creating a robust interface. When blended into an epoxy or urethane (B1682113) system, it would co-react and become part of the final cured film, enhancing both its internal cohesive strength and its external adhesive properties.
Engineering of Polymeric Nanostructures and Composite Materials
While direct applications of this compound are not documented, its structure, featuring both a primary and a tertiary amine, suggests potential roles in the fabrication of advanced materials. Amines are crucial in the production of various polymers and resins. The dual functionality of this specific amine could theoretically be leveraged in several ways.
The primary amine group offers a reactive site for covalent incorporation into a polymer backbone or for grafting onto a material surface. This is a common strategy for the functionalization of polymers. scilit.com For instance, primary amines can react with epoxides, isocyanates, or acyl chlorides, making them useful as curing agents or chain extenders in epoxy resins and polyurethanes. This could enhance the cross-linking density and thermomechanical properties of composite materials.
The tertiary amine group can act as a catalyst for certain polymerization reactions, such as the ring-opening polymerization of lactones or the curing of epoxy resins. Furthermore, tertiary amines can be protonated at low pH, introducing positive charges onto the material. researchgate.net This property is valuable for creating pH-responsive nanomaterials that can alter their state, for example, by causing polymer chains to expand due to electrostatic repulsion. researchgate.net In composite materials, such amine groups could be used to improve the interfacial adhesion between an organic polymer matrix and inorganic fillers through acid-base interactions or by acting as a coupling agent.
Below is a hypothetical data table illustrating the potential impact of incorporating a functional amine on the properties of a polymer composite.
Hypothetical Research Findings: Impact of Amine Functionalization on Epoxy Composite Properties Interactive Data Table
| Property | Standard Epoxy | Epoxy + 5% (w/w) Functional Amine |
| Tensile Strength (MPa) | 60 | 75 |
| Glass Transition Temp (°C) | 150 | 170 |
| Interfacial Shear Strength (MPa) | 35 | 48 |
| Water Absorption (24h, %) | 0.5 | 0.35 |
Note: The data presented in this table is illustrative and does not represent experimental results for this compound.
Bio-inspired Polymer Systems with Amine Functionality
Bio-inspired polymers are synthetic materials designed to mimic the structure and function of natural biological systems. mdpi.com Amine functionalities are central to many biomolecules, such as amino acids and proteins, and incorporating them into synthetic polymers is a key strategy for creating bio-inspired materials. nih.gov
The structure of this compound provides features relevant to bio-inspiration:
pH-Responsiveness: Like many biological systems that respond to pH changes, polymers containing tertiary amine groups can be designed to be "smart" materials. The protonation/deprotonation of the amine in response to pH fluctuations can trigger changes in solubility, conformation, or self-assembly, mimicking biological signaling pathways.
Bioconjugation: The primary amine serves as a chemical handle for bioconjugation, allowing for the attachment of biomolecules like peptides, sugars, or nucleic acids. This is a foundational technique for creating materials for drug delivery, tissue engineering, and biosensing. Polymers bearing amine moieties are highly valued for their ability to conjugate and/or complex a variety of molecules. rsc.org
Mimicking Natural Polypeptides: The regular placement of amine groups along a polymer chain can mimic the cationic nature of certain antimicrobial peptides (AMPs). nih.gov These synthetic polymers can disrupt microbial membranes through electrostatic interactions, offering a promising route to new antimicrobial materials that are less prone to resistance.
The table below outlines potential research findings for a hypothetical bio-inspired polymer system incorporating an amine functionality.
Hypothetical Research Findings: Characteristics of an Amine-Functionalized Bio-inspired Hydrogel Interactive Data Table
| Characteristic | Measurement at pH 7.4 | Measurement at pH 5.0 |
| Swelling Ratio (%) | 300 | 550 |
| Drug Release Rate (µg/h) | 5 | 25 |
| Antimicrobial Activity (MIC, mg/L) | 256 | 64 |
| Zeta Potential (mV) | +5 | +25 |
Note: This table is a hypothetical representation of properties for a bio-inspired polymer and is not based on experimental data for this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can elucidate the distribution of electrons within the molecule and predict various spectroscopic properties.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. For this compound, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
In a typical N,N-disubstituted ethylenediamine (B42938) like this, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting the high energy of the nitrogen lone pair electrons. The LUMO, conversely, would likely be distributed across the anti-bonding σ* orbitals of the C-N and C-C bonds. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and stability.
Electron density mapping provides a visual representation of how electrons are distributed in the three-dimensional space of the molecule. For this compound, these maps would show high electron density around the nitrogen atoms due to their lone pairs and the polarity of the C-N bonds. This high electron density on the nitrogen atoms confirms their role as the primary centers for nucleophilic and basic behavior.
Table 1: Illustrative Frontier Molecular Orbital Characteristics for this compound
| Property | Description | Expected Localization |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the nitrogen lone pairs |
| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across C-N and C-C σ* anti-bonding orbitals |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences chemical reactivity and electronic transitions |
Note: The values in this table are illustrative and represent expected trends for a molecule of this type based on general principles of quantum chemistry.
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of NMR chemical shifts and vibrational frequencies are particularly valuable.
Ab initio methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to calculate NMR shielding tensors, from which chemical shifts can be derived modgraph.co.ukresearchgate.netresearchgate.netmdpi.com. The accuracy of these predictions is sensitive to the choice of theoretical method and basis set modgraph.co.uk. For the amine , theoretical calculations would predict distinct chemical shifts for the protons and carbons of the ethyl, isobutyl, and aminoethyl groups.
Theoretical vibrational spectroscopy, often performed using DFT, can predict the frequencies and intensities of infrared (IR) and Raman bands nih.govusp.brwikipedia.org. The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretching, C-N stretching, and various bending and torsional modes.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | Scissoring (Bend) | 1590 - 1650 |
| C-N | Stretch | 1000 - 1250 |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
| C-H (Alkyl) | Bend | 1350 - 1470 |
Note: This table provides typical frequency ranges for the specified functional groups and vibrations, based on established spectroscopic correlations and theoretical studies on similar molecules.
Conformational Analysis and Energy Landscapes of the Diamine
This compound is a flexible molecule with several rotatable single bonds. This flexibility gives rise to a complex potential energy surface with multiple conformational isomers (conformers). Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.
The energy landscape would depict the relative energies of these conformers and the transition states connecting them. The global minimum on this landscape corresponds to the most stable conformation of the molecule.
Table 3: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Gauche 1 | ~60° | 0.0 | 55 |
| Gauche 2 | ~-60° | 0.2 | 40 |
| Anti | 180° | 1.5 | 5 |
Note: This data is illustrative and hypothetical, intended to demonstrate the concepts of conformational analysis. The actual values would require specific and detailed computational studies.
Theoretical Studies of Reactivity and Reaction Mechanisms
Computational methods are instrumental in understanding the reactivity of this compound and the mechanisms of reactions in which it participates.
When this compound acts as a nucleophile or a base in a chemical reaction, it proceeds through a high-energy transition state. Computational chemistry can be used to locate and characterize the geometry and energy of these transition states. This information is crucial for understanding the reaction kinetics and selectivity. For instance, in an alkylation reaction, the transition state would involve the formation of a new C-N bond and the breaking of a bond in the alkylating agent acs.org. The relative energies of competing transition states can explain why a particular reaction pathway is favored.
The basicity of the two nitrogen atoms in this compound can be quantified by their proton affinities. The proton affinity is the negative of the enthalpy change for the gas-phase protonation reaction. DFT and high-level ab initio methods can accurately calculate proton affinities ccl.netyoutube.comscm.com. Due to the electron-donating nature of the alkyl groups, the tertiary nitrogen atom is expected to be more basic (have a higher proton affinity) than the primary nitrogen atom.
Computational modeling can also be used to study the dynamics of proton transfer. In aqueous solution, proton transfer can occur between the amine, water molecules, and the protonated species. Ab initio molecular dynamics (AIMD) simulations can be employed to model these complex processes, providing insights into the mechanism of proton transport rsc.orgnih.gov. These studies are relevant for understanding how the diamine behaves in different pH environments.
Table 4: Illustrative Calculated Proton Affinities for this compound
| Site of Protonation | Calculated Proton Affinity (kcal/mol) |
| Primary Nitrogen (-NH₂) | ~225 |
| Tertiary Nitrogen (-N(Et)(iBu)) | ~235 |
Note: These are estimated values based on computational studies of similar alkylamines. The actual values would need to be determined by specific calculations for this molecule.
Computational Design and Optimization of Ligand Structures for Coordination Chemistry
The unique structure of this compound, featuring both a primary and a tertiary amine connected by an ethyl backbone, and substituted with ethyl and isobutyl groups, makes it an interesting candidate as a ligand in coordination chemistry. Computational methods allow for the in silico design and optimization of such ligands to achieve desired properties in metal complexes.
The design process focuses on how the ligand's structural features influence its coordination behavior. The primary and tertiary amine groups offer two distinct points for metal binding, allowing it to act as a bidentate ligand. Key structural aspects that are computationally modeled include:
Steric Hindrance: The ethyl and particularly the bulkier 2-methylpropyl (isobutyl) groups attached to the tertiary amine create significant steric hindrance. Computational models can predict the conformational arrangements of the ligand that minimize steric clash upon coordination to a metal center. This steric bulk can be strategically used to stabilize specific coordination geometries or to protect the metal center from unwanted reactions.
Chelate Ring Formation: When both amine groups bind to a single metal ion, they form a five-membered chelate ring. Quantum mechanical calculations can determine the stability of this ring, including bond angles, bond lengths, and ring strain. These calculations help predict the thermodynamic favorability of complex formation.
Ligand Field Effects: The electronic properties of the amine donors influence the d-orbital splitting of the metal center. Computational chemistry can predict these effects, which are crucial for determining the magnetic and spectroscopic properties of the resulting coordination compound.
Optimization studies often involve creating a library of virtual derivatives of the parent ligand. By systematically modifying substituents—for instance, replacing the ethyl group with other alkyl or aryl groups—researchers can perform high-throughput screening to identify candidates with enhanced stability, solubility, or catalytic activity.
Table 1: Hypothetical Computational Data for Ligand Optimization This interactive table showcases theoretical parameters calculated for the parent ligand and a virtual derivative when coordinated to a generic Metal(II) center. Such data helps in selecting optimal ligand structures for synthesis.
| Ligand | Substituent Modification | Calculated Binding Energy (kJ/mol) | Predicted M-N Bond Length (Å) (Primary Amine) | Predicted M-N Bond Length (Å) (Tertiary Amine) |
| This compound | None (Parent) | -125 | 2.08 | 2.15 |
| (2-Aminoethyl)(propyl)(2-methylpropyl)amine | Ethyl -> Propyl | -128 | 2.07 | 2.17 |
| (2-Aminoethyl)(ethyl)(tert-butyl)amine | Isobutyl -> Tert-butyl | -115 | 2.09 | 2.25 |
| (2-Aminoethyl)(phenyl)(2-methylpropyl)amine | Ethyl -> Phenyl | -110 | 2.06 | 2.20 |
Note: Data is representative and for illustrative purposes.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. easychair.org For this compound, MD simulations provide critical insights into its behavior in solution, which is essential for understanding its reactivity, solubility, and transport properties. researchgate.net
Intermolecular Interactions: MD simulations can map the key intermolecular forces between molecules of the amine. The primary amine group is a strong hydrogen bond donor and acceptor, while the tertiary amine can only act as a hydrogen bond acceptor. Simulations can quantify the strength and lifetime of these hydrogen bonds. The aliphatic ethyl and isobutyl groups contribute to van der Waals interactions. Understanding these interactions is crucial for predicting the compound's physical properties, such as boiling point and viscosity.
Solvent Effects: The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations explicitly model the interactions between the amine and surrounding solvent molecules. easychair.org
In Aqueous Solution: Water molecules will form a hydration shell around the amine. The primary amine group will strongly interact with water through hydrogen bonding. The hydrophobic isobutyl and ethyl groups will influence the local water structure, potentially leading to aggregation behavior at higher concentrations.
In Organic Solvents: In non-polar solvents, the hydrophobic interactions of the alkyl chains will dominate, while in polar aprotic solvents, dipole-dipole interactions involving the amine groups become more significant.
Simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the amine, providing a detailed picture of the local solvent environment. This information is vital for applications where the amine is used as a reagent or part of a solvent system, such as in CO2 capture technologies or as a precursor in synthesis. researchgate.net
Table 2: Representative Data from a Molecular Dynamics Simulation This table illustrates typical data obtained from an MD simulation of this compound in a water box, highlighting its interaction with the solvent.
| Property | Site of Interaction | Value | Significance |
| Average H-Bonds | Primary -NH₂ group | 3.2 | Strong interaction with water, enhancing solubility. |
| Average H-Bonds | Tertiary -N< group | 0.8 | Weaker interaction as an H-bond acceptor. |
| Solvent Accessible Surface Area (SASA) | Isobutyl Group | 75 Ų | Represents the surface area exposed to the solvent. |
| Diffusion Coefficient | Whole Molecule | 2.1 x 10⁻⁵ cm²/s | Indicates mobility of the amine within the solvent. |
Note: Data is representative and for illustrative purposes.
Advanced Analytical Methodologies for Research Applications
High-Resolution Spectroscopic Techniques for Mechanistic Studies
Spectroscopic methods provide unparalleled insight into the molecular structure and dynamics of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine. By probing the interactions of molecules with electromagnetic radiation, these techniques can monitor reactions in real-time and provide detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms within the molecule.
In the structural elucidation of this compound, ¹H NMR is used to confirm the presence and ratio of its distinct alkyl groups. For instance, the integration of proton signals corresponding to the ethyl and isobutyl groups can verify the stoichiometric integrity of the molecule. Specific chemical shifts (δ) help in assigning protons to their respective positions. For example, in related amine structures, the protons of the ethyl group typically appear in the δ 1.2–1.4 ppm range, while the isobutyl protons are found around δ 0.9–1.1 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing further evidence for the proposed structure. For complex reaction mixtures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, which is critical for assigning the structure of novel products or intermediates. researchgate.net
During mechanistic studies, NMR is a powerful technique for reaction monitoring. By acquiring spectra at various time points, researchers can track the disappearance of reactants and the appearance of products, allowing for the determination of reaction kinetics and the potential detection of stable intermediates. st-andrews.ac.uk
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Aliphatic Amines
| Functional Group | Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Ethyl (-CH₂CH₃) | -CH₂- | 2.5 - 2.9 | 40 - 50 |
| -CH₃ | 1.0 - 1.3 | 10 - 15 | |
| Isobutyl (-CH₂CH(CH₃)₂) | -CH₂- | 2.2 - 2.6 | 55 - 65 |
| -CH- | 1.7 - 2.1 | 25 - 35 | |
| -CH₃ | 0.8 - 1.0 | 20 - 25 | |
| Aminoethyl (-CH₂CH₂NH₂) | N-CH₂- | 2.6 - 3.0 | 40 - 50 |
| C-CH₂-NH₂ | 2.7 - 3.1 | 35 - 45 |
Note: Chemical shifts are approximate and can vary based on solvent and molecular structure.
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond and functional group absorbing or scattering light at characteristic frequencies.
Fourier Transform Infrared (FT-IR) spectroscopy is particularly effective for the analysis of this compound. The presence of primary and tertiary amine groups gives rise to distinct absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) are typically observed in the region of 3300–3500 cm⁻¹. The C-N stretching vibrations for both the primary and tertiary amines appear in the 1000-1250 cm⁻¹ range. Additionally, the characteristic C-H stretching and bending vibrations of the ethyl and isobutyl groups can be readily identified. researchgate.net
Raman spectroscopy serves as a complementary technique to IR. While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly useful for analyzing symmetric non-polar bonds. In the context of reaction systems involving this compound, Raman spectroscopy can provide information on the carbon backbone and can be less susceptible to interference from aqueous solvents, which is a significant advantage for in-situ reaction monitoring. researchgate.net
Table 2: Key Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Moderate |
| N-H Bend (Scissoring) | 1590 - 1650 | Weak | |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| C-H Bend | 1350 - 1470 | Moderate | |
| C-N Bond | C-N Stretch | 1000 - 1250 | Moderate to Strong |
Note: Frequencies can be influenced by hydrogen bonding and molecular conformation. researchgate.netnist.gov
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides crucial information on molecular weight and elemental composition. For mechanistic studies, its ability to detect transient or low-concentration reaction intermediates is invaluable.
When analyzing this compound, the free base is expected to show a molecular ion [M]⁺ peak corresponding to its molecular weight (144.26 g/mol ). High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the calculation of the elemental formula and unambiguous confirmation of the compound's identity. st-andrews.ac.uk
The fragmentation pattern observed in the mass spectrum provides structural information. In aliphatic amines, fragmentation often occurs at the C-C bond adjacent to the nitrogen atom (α-cleavage), as this leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, several characteristic fragmentation pathways can be predicted, and their observation helps to piece together the structure. For instance, the loss of an ethyl radical or an isobutyl radical would result in prominent fragment ions. docbrown.info The detection of specific m/z values can help differentiate isomers.
In reaction monitoring, MS can identify intermediates that are too short-lived or are in too low a concentration to be observed by NMR or IR. rsc.org By coupling MS with a chromatographic separation technique, complex mixtures can be analyzed, and the mass spectrum of each component can be obtained.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Description |
|---|---|---|
| 144 | [C₈H₂₀N₂]⁺ | Molecular Ion (M⁺) |
| 115 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 101 | [M - C₃H₇]⁺ | Loss of a propyl fragment from the isobutyl group |
| 87 | [M - C₄H₉]⁺ | Loss of an isobutyl radical |
| 72 | [CH₃CH₂N(H)CH₂CH₂]⁺ | Fragment from cleavage of the isobutyl group |
| 58 | [CH₃CH₂NHCH₂]⁺ | Common fragment from α-cleavage |
| 44 | [CH₂NH₂]⁺ | Fragment from the aminoethyl group |
Note: Fragmentation patterns are predictive and can vary with ionization method. docbrown.infonih.gov
Chromatographic Separation Techniques for Complex Mixtures
In many research applications, this compound may be part of a complex mixture containing reactants, solvents, byproducts, and intermediates. Chromatographic techniques are essential for separating these components prior to their identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the separation and identification of volatile and semi-volatile compounds. The analysis of volatile amines like this compound by GC can be challenging due to their high polarity and basicity. These properties can lead to interactions with active sites (e.g., surface silanols) in standard GC columns and inlets, resulting in poor peak shape (tailing) and reduced sensitivity. gcms.czrestek.com
To overcome these issues, specialized columns designed for amine analysis are often employed. These columns have a unique stationary phase and deactivation treatment that minimizes interactions with basic compounds, resulting in sharper, more symmetrical peaks. labrulez.comselectscience.net For example, columns with a base-deactivated polyethylene (B3416737) glycol (PEG) or specialized siloxane phase provide improved performance. gcms.cz
In a GC-MS system, the separated components from the GC column are introduced directly into the mass spectrometer. The MS provides positive identification of the eluted compounds based on their mass spectra and fragmentation patterns, which can be compared against spectral libraries. This technique is highly effective for identifying volatile byproducts or degradation products in reaction mixtures involving this compound. rsc.org
For non-volatile, thermally unstable, or highly polar compounds that are not suitable for GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govscispace.com this compound and its potential reaction products, especially if they are salts or more complex adducts, are well-suited for LC-MS analysis.
Reversed-phase liquid chromatography (RPLC) is a common separation mode, but the high polarity of many amines can lead to poor retention on standard C18 columns. scispace.com Several strategies can be employed to improve the retention and separation of amines:
High pH Mobile Phases: By using a mobile phase with a pH above the pKa of the amine groups, the amines are in their neutral, un-ionized form. This increases their hydrophobicity and enhances their retention on the reversed-phase column. waters.com
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase forms a neutral complex with the ionized amine, which can then be retained by the non-polar stationary phase. scispace.com
Derivatization: The amine can be chemically modified with a hydrophobic tag prior to analysis. This derivatization not only improves chromatographic retention but can also enhance ionization efficiency in the mass spectrometer. researchgate.net
The LC eluent is passed into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact. LC-MS/MS, which involves tandem mass spectrometry, can provide even greater selectivity and structural information by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.gov This is particularly useful for quantifying low levels of the target compound in complex matrices and for identifying unknown reaction products. researchgate.net
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| This compound dihydrochloride (B599025) |
| 2-Amino-5-ethyl-1,3,4-thiadiazole |
| 2-Aminoethyl(ethyl)amine |
| 2-methylpropylamine |
| 2-chloroethylamine hydrochloride |
| Ampelopsin |
| Benzaldehyde |
| Carbon tetrabromide |
| Diethylamine |
| Dimethylamine (B145610) |
| Ethanolamine |
| Ethylamine |
| Ethyl isobutyl amine |
| Histamine |
| Lithium bromide |
| Methanesulfonyl chloride |
| Monomethylamine |
| N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine |
| N-nitrosodimethylamine |
| Propan-2-amine |
| Sodium borohydride |
| Triethylamine |
Electrochemical Methods for Redox Behavior and Reaction Monitoring
Electrochemical methods are powerful for studying the redox behavior of aliphatic amines and for monitoring reactions in which they participate. The oxidation of aliphatic amines at an electrode surface typically involves the transfer of an electron from the nitrogen's lone pair to form a radical cation. psu.edunih.gov The stability and subsequent reaction pathways of this intermediate are highly dependent on the structure of the amine.
The specific redox potentials and reaction kinetics for this compound are not extensively documented in publicly available literature. However, data from structurally analogous aliphatic diamines and tertiary amines can provide valuable insights into its expected electrochemical behavior. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and controlled-potential electrolysis are commonly employed to investigate these processes. nih.gov For instance, studies on ethylenediamine-modified glassy carbon electrodes have demonstrated the feasibility of using such systems for the sensitive detection of various analytes, indicating the electrochemical activity of the amine functionalities. mdpi.com The oxidation potentials are influenced by factors including the solvent, electrolyte, and the nature of the working electrode (e.g., platinum, gold, or glassy carbon). nih.govox.ac.uk
Below is a representative data table illustrating typical electrochemical parameters for aliphatic amines, which can be used to infer the potential behavior of this compound.
| Amine Analyte (Analogous) | Electrochemical Technique | Working Electrode | Solvent/Electrolyte | Observed Oxidation Potential (vs. Ref. Electrode) |
| N,N-Diethyl-p-phenylenediamine | Cyclic Voltammetry | Platinum Microdisk | Dimethylformamide | Two reversible waves observed ox.ac.uk |
| Primary Aliphatic Amines (derivatized) | HPLC with Electrochemical Detection | Porous Graphite | Methanol-Acetonitrile-Phosphate Buffer | +0.5 V nih.gov |
| Ethylenediamine (B42938) (modified on GCE) | Differential Pulse Voltammetry | Glassy Carbon Electrode | Britton-Robinson Buffer (pH 3.4) | Irreversible oxidation peak ~1.1-1.2 V mdpi.com |
| General Tertiary Aliphatic Amines | Cyclic Voltammetry | Not Specified | Not Specified | Generally lower oxidation potential than primary/secondary amines mdpi.com |
This table is illustrative and compiles data from various studies on analogous compounds to suggest the potential electrochemical characteristics of this compound.
Development of Novel Analytical Probes for Amine-Containing Systems
The development of novel analytical probes, particularly those based on fluorescence or colorimetric changes, is a burgeoning area of research for the detection and quantification of specific amine-containing compounds. These probes offer high sensitivity and selectivity, making them suitable for applications in complex matrices.
For a diamine like this compound, fluorescent probes can be designed to interact with one or both amine groups, leading to a measurable change in their optical properties. Common strategies for developing such probes include:
Iminium Ion Formation: Probes containing an aldehyde group can react with primary or secondary amines to form iminium ions. This reaction can alter the electronic structure of a fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. Dimeric probes with two aldehyde groups have been shown to be effective for selectively binding and sensing diamines. psu.edursc.org
Intramolecular Charge Transfer (ICT): Probes can be designed where the amine analyte interacts with the probe molecule, modulating an ICT process. This can result in a "turn-on" or "turn-off" fluorescent response.
Aggregation-Induced Emission (AIE): AIE-active fluorophores, such as those based on a tetraphenylethylene (B103901) (TPE) skeleton, can be engineered to react with amines. For instance, a non-fluorescent TPE precursor might undergo a reaction with an amine that leads to the formation of the AIE-active fluorophore, resulting in a strong fluorescent signal. rsc.org
While specific probes for this compound are not prominently described, the principles established from research on other aliphatic and diamines provide a clear framework for their potential design and application. The table below summarizes various types of analytical probes developed for amine detection.
| Probe Type | Sensing Mechanism | Target Analyte(s) | Observed Response | Detection Limit |
| Dimeric Quinolone Aldehyde | Bis-iminium ion formation | Aliphatic Diamines | Fluorescence enhancement psu.edursc.org | Not specified |
| Tetraphenylethylene (TPE)-based | Michael addition and redox reaction to construct the TPE fluorophore | α,β-Diamines | "Turn-on" fluorescence and color change rsc.org | Not specified |
| Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) | Intramolecular Charge Transfer (ICT) modulation upon reaction | Phosgene (reacts with diamine) | Fluorescence quenching nih.gov | 0.16 µM nih.gov |
| Amino-functionalized Graphene Quantum Dots (GQDs-amino) | Enhanced recognition in the presence of metal ions | Histamine (a biogenic amine) | Enhanced fluorescence response | 0.43 µM (with Fe3+) nih.gov |
This table presents examples of analytical probes for various amines, illustrating the methodologies that could be adapted for the specific detection of this compound.
Future Directions and Emerging Research Avenues
Biorenewable Feedstocks and Sustainable Synthesis Routes for Amine Compounds
The chemical industry's shift towards sustainability has spurred research into the production of chemicals from renewable resources. Bio-based diamines are emerging as a promising alternative to their fossil-fuel-based counterparts for the synthesis of polymers like polyamides and polyurethanes. researchgate.net The focus is on developing efficient pathways to convert biomass into valuable platform chemicals.
Currently, the synthesis of related diamines, such as N-ethylethylenediamine, often involves reactants like ethylenediamine (B42938) and ethyl chloride. google.com However, the future of amine synthesis lies in leveraging biorenewable feedstocks. Research is exploring the conversion of biomass-derived molecules like 5-(hydroxymethyl)furfural (HMF) and acetone (B3395972) into a range of high-molecular-weight chemicals that can serve as precursors for polymers and fuels. rsc.org For instance, lignocellulosic biomass is a potential sustainable source for producing a variety of amines. researchgate.net The development of catalytic processes to convert biomass-derived resources into primary diamines is a significant area of investigation. researchgate.net
Polyamines are naturally occurring in plants and are involved in various physiological processes, including responses to environmental stress. mdpi.comfrontiersin.orgresearchgate.netnih.gov This natural abundance suggests the potential for engineering biological systems to produce specific polyamines and their derivatives, offering a green alternative to traditional synthetic methods.
Table 1: Examples of Biorenewable Feedstocks and Potential Diamine Products
| Biorenewable Feedstock | Potential Intermediate Chemicals | Target Diamine Products | Relevant Research Areas |
| Lignocellulosic Biomass | Furfural, 5-Hydroxymethylfurfural (HMF) | Furan-based diamines, Aliphatic diamines | Catalytic Conversion, Biotransformation researchgate.net |
| Plant-derived Amino Acids | Ornithine, Arginine | Putrescine, Spermidine | Metabolic Engineering, Enzymatic Synthesis frontiersin.orgresearchgate.net |
| Cashew Nut Shell Liquid | Cardanol | Aromatic Diamines | Green Chemistry, Polymer Feedstocks researchgate.net |
This table presents potential pathways for producing diamines from biorenewable sources, an area of growing research interest.
Integration into Supramolecular Chemistry and Self-Assembled Systems
The unique structural characteristics of unsymmetrical diamines like (2-Aminoethyl)(ethyl)(2-methylpropyl)amine, with distinct primary and tertiary amine functionalities, make them intriguing candidates for supramolecular chemistry and the design of self-assembled systems. Supramolecular self-assembly provides a pathway to construct well-ordered architectures with applications in molecular recognition, catalysis, and biomedical fields. nih.gov
The ability of amine groups to participate in hydrogen bonding and other non-covalent interactions is fundamental to the formation of these complex structures. Research on symmetric diamides has demonstrated how the interplay of hydrogen bonding, van der Waals forces, and the rigidity of spacer groups dictates the self-assembly process in the solid state. acs.org Similarly, achiral molecules can self-assemble into complex, chiral nanostructures. mdpi.com
While direct research on the supramolecular chemistry of this compound is not yet prevalent, the principles derived from studies of other amines and amides suggest significant potential. The unsymmetrical nature of this diamine could lead to the formation of unique, non-centrosymmetric assemblies with interesting material properties. For example, unsymmetrically substituted diamines have been used to create soluble and transparent wholly aromatic polyamides with high thermal stability. mdpi.comresearchgate.net
Future research will likely focus on how the specific arrangement of ethyl and isobutyl groups on the tertiary amine, combined with the reactivity of the primary amine, can be used to direct the formation of novel supramolecular structures, such as molecular tweezers, capsules, or extended networks. nih.gov
Advanced Applications in Flow Chemistry and Microfluidic Systems
Flow chemistry and microfluidic systems offer significant advantages over traditional batch processing, including enhanced reaction control, scalability, and improved safety. taylorandfrancis.com These technologies are particularly well-suited for the synthesis and optimization of reactions involving fine chemicals, such as substituted amines. Microfluidic systems, in particular, allow for the rapid and efficient synthesis of organic and organometallic compounds with complex functionalities. mdpi.com
The synthesis of amine-containing compounds can be effectively performed in microfluidic reactors, which provide high control over reaction conditions. mdpi.com While specific applications of this compound in flow chemistry have not been detailed in existing literature, the synthesis of related compounds benefits from this approach. For example, the stopped-flow technique has been used to study the reaction kinetics of other aminoethyl-containing compounds. nih.gov
Future research is expected to explore the use of flow chemistry for the continuous and scalable synthesis of this compound and its derivatives. This could involve the optimization of reaction parameters such as temperature, pressure, and catalyst loading in a microreactor to improve yield and purity. Furthermore, the integration of in-line analytical techniques would allow for real-time monitoring and optimization of the synthetic process.
Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Advantage in Flow Synthesis |
| Precise Temperature Control | Minimizes side reactions and improves selectivity. |
| Enhanced Mixing | Increases reaction rates and ensures homogeneity. |
| Improved Safety | Small reaction volumes reduce the risks associated with exothermic reactions or hazardous reagents. |
| Scalability | Seamless transition from laboratory-scale optimization to industrial production. |
| Automation | Allows for high-throughput screening of reaction conditions. taylorandfrancis.com |
This table highlights the potential benefits of employing flow chemistry for the synthesis of the target compound and its derivatives.
Rational Catalyst Design Guided by Computational Predictions
The development of efficient and selective catalysts is crucial for the synthesis of complex molecules like unsymmetrical diamines. Rational catalyst design, guided by computational chemistry, is becoming an indispensable tool for accelerating this process. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into reaction mechanisms and the energetics of transition states, enabling the in-silico design of more effective catalysts. acs.orgacs.orgresearchgate.net
For the synthesis of chiral amines, computational methods are being used to design catalysts that can achieve high enantioselectivity. nih.govthieme-connect.desigmaaldrich.com Studies on palladium-catalyzed asymmetric diamination have shown that weak non-covalent interactions within the transition state play a critical role in determining the stereochemical outcome. By modulating these interactions through systematic changes to the catalyst structure, it is possible to significantly improve catalytic efficacy.
While computational studies specifically targeting the synthesis of this compound are not yet available, the methodologies developed for other asymmetric aminations are directly applicable. Future research will likely employ DFT and other computational tools to:
Model the reaction pathway for the synthesis of this compound.
Identify the rate-determining steps and key intermediates.
Design novel ligands for metal catalysts that can enhance reaction rates and selectivity.
Predict the optimal reaction conditions for achieving high yields of the desired product.
This computational-driven approach has the potential to significantly reduce the experimental effort required to develop efficient synthetic routes to this and other complex amines.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The distinct properties of this compound, stemming from its combination of primary and tertiary amine groups, position it as a valuable molecule for interdisciplinary research.
In materials science , this compound could serve as a versatile building block or modifier for a range of materials. For example, the related compound tris(2-aminoethyl)amine (B1216632) (TAEA) has been used to modify metal oxide supports to create hybrid materials for catalysis. mdpi.com The presence of multiple amine groups in TAEA was found to enhance catalytic activity. mdpi.com Similarly, this compound could be used to functionalize surfaces or as a monomer in the synthesis of advanced polymers and resins with tailored properties. The introduction of amine functionalities into polymers is a valuable strategy for creating materials capable of conjugating or complexing with other molecules. rsc.org
From an environmental science perspective, polyamines are known to play a role in how plants respond to various environmental stresses, including heavy metal contamination. taylorandfrancis.com Research has shown that exogenous application of certain polyamines can help mitigate the toxic effects of heavy metals in plants. taylorandfrancis.com While the direct environmental applications of this compound have not been studied, its chemical nature suggests potential uses in areas such as:
Wastewater Treatment: The amine groups could chelate heavy metal ions, facilitating their removal from contaminated water.
CO2 Capture: Amine-based solvents are widely investigated for their ability to capture carbon dioxide. The specific structure of this diamine might offer advantages in terms of absorption capacity or regeneration energy.
Future research at the intersection of these fields will be crucial for unlocking the full potential of this compound and related compounds in addressing challenges in materials design and environmental remediation.
Q & A
Q. What synthetic routes are available for (2-Aminoethyl)(ethyl)(2-methylpropyl)amine, and how can reaction conditions be optimized for high yields?
The synthesis of tertiary amines like this compound typically involves alkylation or reductive amination. For example, alkylation of a primary amine (e.g., 2-aminoethylamine) with ethyl and 2-methylpropyl halides in the presence of a base (e.g., NaOH/KOH) under anhydrous conditions can yield the target compound. Reductive amination using aldehydes/ketones with sodium borohydride or hydrogenation catalysts (e.g., Pd/C) may also be employed. Critical parameters include temperature control (40–80°C), solvent selection (e.g., THF, ethanol), and stoichiometric ratios to minimize byproducts like quaternary ammonium salts .
Q. Which spectroscopic methods are most effective for structural characterization of this compound?
- NMR Spectroscopy : H NMR will show distinct peaks for the ethyl (δ 1.0–1.2 ppm, triplet), isobutyl (δ 0.8–1.0 ppm, doublet), and 2-aminoethyl (δ 2.5–3.0 ppm, multiplet) groups. C NMR can confirm branching via carbon shifts for the 2-methylpropyl group (δ 20–25 ppm).
- IR Spectroscopy : N-H stretches (3300–3500 cm) and C-N vibrations (1200–1350 cm) confirm the amine functionality.
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (e.g., [M+H] at m/z 145.2) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Use of fume hoods and PPE (gloves, goggles, lab coats).
- Avoidance of strong acids/bases to prevent hazardous reactions (e.g., gas evolution).
- Spill management with inert absorbents (e.g., vermiculite) and disposal via approved chemical waste channels .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence its coordination behavior in catalytic systems?
The bulky 2-methylpropyl group introduces steric hindrance, potentially limiting axial ligand binding in metal complexes. Comparative studies with tris(2-aminoethyl)amine derivatives (e.g., L42a in copper-oxygen complexes) show that electron-donating alkyl groups enhance metal-ligand bond stability. Thermodynamic parameters (ΔH°, ΔS°) from oxygen-binding assays (e.g., UV-vis titration) can quantify these effects .
Q. What computational strategies are recommended to model the interaction of this amine with biological targets (e.g., GPCRs or ion channels)?
Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics simulations (GROMACS) can predict binding affinities. Key steps include:
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50_{50}50 values in enzyme assays)?
Contradictions may arise from assay variability (e.g., buffer pH, enzyme source) or compound purity. Mitigation strategies include:
- Independent synthesis and HPLC purification (>95% purity).
- Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Meta-analysis of raw data to identify outliers or batch effects .
Methodological Case Studies
Designing a Stability Study Under Oxidative Stress Conditions
Prepare solutions of the amine in PBS (pH 7.4) with 0.1% HO and incubate at 37°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs). Identify oxidation products (e.g., N-oxide derivatives) using high-resolution MS and compare degradation kinetics to control samples .
Assessing Environmental Persistence Using Biodegradation Assays
Use OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD) over 28 days. A BOD <60% indicates low biodegradability, necessitating further ecotoxicity testing (e.g., Daphnia magna acute toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
